N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is a complex organic compound with a unique structure that includes a pyrrole ring, a hydrazide group, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dimethylphenyl Group: This step involves the alkylation of the pyrrole ring with 2,4-dimethylphenyl halide under basic conditions.
Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the intermediate compound with hydrazine hydrate.
Formation of the Phenylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted derivatives at the phenylsulfanyl group.
Scientific Research Applications
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide and phenylsulfanyl groups, potentially inhibiting enzymes or interacting with receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-4-methoxybenzamide
- N-(3,4-Dimethylphenyl)-4-methoxybenzamide
- N-(2,5-Dimethylphenyl)-4-methoxybenzamide
Uniqueness
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is unique due to its combination of a pyrrole ring, hydrazide group, and phenylsulfanyl moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H27N3OS |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C24H27N3OS/c1-17-10-11-23(18(2)14-17)27-19(3)15-21(20(27)4)16-25-26-24(28)12-13-29-22-8-6-5-7-9-22/h5-11,14-16H,12-13H2,1-4H3,(H,26,28)/b25-16+ |
InChI Key |
ONWIWHNECSFHKV-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CCSC3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CCSC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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